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Cat. No.: B1220659 Get Quote

Introduction: The Structural Significance of 1,2-
Diiodotetrafluoroethane
1,2-Diiodotetrafluoroethane (C₂F₄I₂) is a halogenated alkane of significant interest in

synthetic chemistry, serving as a versatile precursor for the introduction of tetrafluoroethylene

moieties in various molecules. Its utility in the synthesis of fluorinated compounds, which are

crucial in pharmaceuticals, agrochemicals, and materials science, necessitates a thorough

understanding of its structural and spectroscopic properties. This guide provides an in-depth

analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data of 1,2-diiodotetrafluoroethane, offering field-proven insights for researchers, scientists,

and drug development professionals. The causality behind experimental choices and the

interpretation of the resulting spectra are emphasized to ensure a comprehensive

understanding.

Molecular Structure and Properties
1,2-Diiodotetrafluoroethane possesses a simple yet informative structure, with two iodinated

and fluorinated carbon atoms. This substitution pattern gives rise to distinct spectroscopic

signatures that are invaluable for its identification and characterization.
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Property Value Source

Molecular Formula C₂F₄I₂ --INVALID-LINK--

Molecular Weight 353.82 g/mol --INVALID-LINK--

Boiling Point 112 °C --INVALID-LINK--

Melting Point -21 °C --INVALID-LINK--

Density 2.7064 g/cm³ at 20 °C --INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Detailed Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organofluorine

compounds. The presence of the highly sensitive ¹⁹F nucleus, with its wide chemical shift

range, provides a powerful diagnostic tool.[1][2]

¹⁹F NMR Spectroscopy: Probing the Fluorine
Environment
Due to the molecular symmetry of 1,2-diiodotetrafluoroethane (CF₂I-CF₂I), the four fluorine

atoms are chemically equivalent. This equivalence leads to the expectation of a single signal in

the ¹⁹F NMR spectrum.

Predicted ¹⁹F NMR Data:
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Parameter Predicted Value
Rationale and Expert
Insights

Chemical Shift (δ) ~ -60 to -80 ppm

The chemical shift is

influenced by the

electronegativity of the

adjacent iodine atom. While

direct data is limited,

comparison with related

fluorinated ethanes suggests a

shift in this upfield region

relative to the standard CFCl₃.

[1][3] The high electron density

around the fluorine nuclei,

despite the presence of the

electronegative iodine, leads to

significant shielding.

Multiplicity Singlet

The chemical equivalence of

all four fluorine atoms results in

a single resonance peak. No

F-F coupling is observed.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

A robust protocol for acquiring high-quality ¹⁹F NMR spectra is crucial for accurate structural

determination.

Sample Preparation:

Dissolve 5-10 mg of 1,2-diiodotetrafluoroethane in 0.5-0.7 mL of a deuterated solvent

(e.g., CDCl₃, Acetone-d₆).[4]

Ensure the sample is completely dry and free of non-deuterated solvents to avoid

interfering signals.[4]

Transfer the solution to a 5 mm NMR tube.
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Instrumental Parameters:

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-

observe probe.

Reference the spectrum using an external standard such as trifluoroacetic acid (TFA) or

an internal standard if compatible with the sample.[5]

Acquire the spectrum at a constant temperature (e.g., 300 K) to ensure reproducibility.[6]

Data Acquisition and Processing:

Employ a standard pulse sequence for ¹⁹F acquisition.

To achieve quantitative results with high accuracy (±1%), set the relaxation delay to at

least five times the longitudinal relaxation time (T₁) of the fluorine signal.[2]

Process the acquired Free Induction Decay (FID) with appropriate window functions to

enhance signal-to-noise or resolution as needed.

Workflow for ¹⁹F NMR Analysis:

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh 5-10 mg
of Sample

Dissolve in 0.5-0.7 mL
Deuterated Solvent

Transfer to
NMR Tube

Insert Sample into
Spectrometer

Set Experimental
Parameters Acquire FID Fourier Transform Phase and Baseline

Correction Reference Spectrum Integrate and Analyze
Chemical Shift

Click to download full resolution via product page

Caption: Workflow for ¹⁹F NMR analysis of 1,2-diiodotetrafluoroethane.

¹³C NMR Spectroscopy: Characterizing the Carbon
Backbone
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Similar to the fluorine atoms, the two carbon atoms in 1,2-diiodotetrafluoroethane are

chemically equivalent due to the molecule's symmetry. This leads to the expectation of a single

signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data:

Parameter Predicted Value
Rationale and Expert
Insights

Chemical Shift (δ) ~ 70 - 90 ppm

The chemical shift of the

carbon atoms is significantly

influenced by the attached

fluorine and iodine atoms. The

electronegative fluorine atoms

will cause a downfield shift,

while the less electronegative

but larger iodine atoms will

also contribute to the overall

chemical environment. Based

on data for similar halogenated

ethanes, a shift in this range is

anticipated.[7] The use of

online prediction tools can

provide a more refined

estimate.[8]

Multiplicity Triplet

Due to coupling with the two

attached fluorine atoms (¹JCF),

the carbon signal is expected

to be split into a triplet.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that of ¹⁹F NMR, with some key differences in sample

concentration and acquisition parameters.

Sample Preparation:
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A higher sample concentration is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope. Dissolve 30-40 mg of the compound in 0.5-0.7 mL of a

deuterated solvent.[4]

Instrumental Parameters:

Use a spectrometer with a carbon-observe probe.

Proton decoupling is typically employed to simplify the spectrum and enhance signal-to-

noise.

The spectral width should be set to encompass the expected chemical shift range for

carbons attached to halogens.

Data Acquisition and Processing:

A greater number of scans is usually necessary compared to ¹H or ¹⁹F NMR to achieve an

adequate signal-to-noise ratio.

Standard processing techniques, including Fourier transformation, phasing, and baseline

correction, are applied.

Infrared (IR) Spectroscopy: Vibrational
Fingerprinting
Infrared spectroscopy provides valuable information about the functional groups and bonding

within a molecule by probing its vibrational modes. For 1,2-diiodotetrafluoroethane, the key

vibrational bands are associated with the C-F and C-I bonds.

IR Spectral Data:
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Wavenumber
(cm⁻¹)

Assignment Intensity
Rationale and
Expert Insights

~1100 - 1300 C-F stretch Strong

The highly polar C-F

bond gives rise to a

strong absorption in

this region, which is

characteristic of

fluorinated alkanes.[9]

~500 - 600 C-I stretch Medium-Weak

The C-I stretching

vibration occurs at a

lower frequency due

to the larger mass of

the iodine atom.[9]

This region can

sometimes be at the

lower limit of standard

mid-IR spectrometers.

~800 - 1300 C-C stretch Weak

The C-C stretching

vibration in alkanes is

typically weak and

may be obscured by

the stronger C-F

stretching bands.[10]

Experimental Protocol for FTIR Spectroscopy:

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR

spectra of liquid samples.

Instrument Setup:

Ensure the FTIR spectrometer is properly purged to minimize atmospheric water and

carbon dioxide interference.[11]

Record a background spectrum of the clean ATR crystal.[12]
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Sample Analysis:

Place a few drops of liquid 1,2-diiodotetrafluoroethane onto the ATR crystal, ensuring

complete coverage.[12]

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are

sufficient.[13]

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands.

Logical Flow of FTIR Analysis:
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Caption: Logical flow diagram for FTIR analysis using the ATR technique.

Mass Spectrometry (MS): Unraveling the Molecular
Puzzle
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides

information about the molecular weight of a compound and its fragmentation pattern, which can

be used for structural elucidation.[14][15]

Mass Spectrometry Data:
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m/z Ion
Relative
Abundance

Rationale and
Expert Insights

354 [C₂F₄I₂]⁺ Moderate

This peak

corresponds to the

molecular ion (M⁺),

confirming the

molecular weight of

the compound. Its

presence and intensity

depend on its stability

under EI conditions.

[16]

227 [C₂F₄I]⁺ High

This prominent

fragment results from

the loss of an iodine

radical (·I) from the

molecular ion. The C-I

bond is weaker than

the C-F and C-C

bonds, making this a

favorable

fragmentation

pathway.

127 [I]⁺ High

The presence of a

strong signal at m/z

127 is characteristic of

iodine-containing

compounds,

corresponding to the

iodine cation.

100 [C₂F₄]⁺ Moderate

This fragment arises

from the cleavage of

both C-I bonds.

69 [CF₃]⁺ Moderate Rearrangement and

fragmentation can
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lead to the formation

of the trifluoromethyl

cation.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):

Sample Introduction:

For a volatile liquid like 1,2-diiodotetrafluoroethane, direct injection or coupling with a

gas chromatograph (GC-MS) is suitable.[15]

Ionization:

The sample molecules in the gas phase are bombarded with high-energy electrons

(typically 70 eV).[14][17] This energy is sufficient to cause both ionization and extensive

fragmentation.[18]

Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Spectrum Generation:

The detector records the abundance of each ion, and the data is plotted as a mass

spectrum.

Fragmentation Pathway in EI-MS:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. alfa-chemistry.com [alfa-chemistry.com]

2. 19Flourine NMR [chem.ch.huji.ac.il]

3. youtube.com [youtube.com]

4. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy
[irisotope.com]

5. rsc.org [rsc.org]

6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC
Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

8. Visualizer loader [nmrdb.org]

9. spectroscopyonline.com [spectroscopyonline.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1220659?utm_src=pdf-body-img
https://www.benchchem.com/product/b1220659?utm_src=pdf-custom-synthesis
https://www.alfa-chemistry.com/organo-fluoro-chem/19f-nmr-chemical-shift-table.html
https://chem.ch.huji.ac.il/nmr/techniques/1d/row2/f.html
https://www.youtube.com/watch?v=Nj9ZXZBalGk
https://www.irisotope.com/en/blog/33/basics-of-nmr-sample-preparation-and-analysis-of-nmr-analysis-data
https://www.irisotope.com/en/blog/33/basics-of-nmr-sample-preparation-and-analysis-of-nmr-analysis-data
https://www.rsc.org/suppdata/cc/c1/c1cc11150g/c1cc11150g.pdf
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d1ra08046f
https://pubs.rsc.org/en/content/articlehtml/2022/ra/d1ra08046f
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://www.nmrdb.org/13c/
https://www.spectroscopyonline.com/view/halogenated-organic-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Alkane - Wikipedia [en.wikipedia.org]

11. mse.washington.edu [mse.washington.edu]

12. egikunoo.wordpress.com [egikunoo.wordpress.com]

13. chem.libretexts.org [chem.libretexts.org]

14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

15. Electron ionization - Wikipedia [en.wikipedia.org]

16. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

17. chromatographyonline.com [chromatographyonline.com]

18. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

To cite this document: BenchChem. [Spectroscopic Data of 1,2-Diiodotetrafluoroethane: A
Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1220659#spectroscopic-data-nmr-ir-ms-of-1-2-
diiodotetrafluoroethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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